Cas no 1105192-26-4 (5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine)
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- 5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
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- MDL: MFCD11986771
- Inchi: 1S/C15H15N3S/c1-10-6-11(2)14-13(7-10)18-15(19-14)17-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18)
- InChI Key: DEGPDLRXUKSNEI-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=C(C)C=C(C)C1=2)NCC1C=NC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 299
- Topological Polar Surface Area: 66
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D267191-100mg |
5,7-dimethyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
1105192-26-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D267191-500mg |
5,7-dimethyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
1105192-26-4 | 500mg |
$ 320.00 | 2022-06-05 | ||
| TRC | D267191-1g |
5,7-dimethyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
1105192-26-4 | 1g |
$ 500.00 | 2022-06-05 | ||
| Enamine | EN300-239276-0.05g |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
1105192-26-4 | 95% | 0.05g |
$707.0 | 2024-06-19 | |
| Enamine | EN300-239276-0.1g |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
1105192-26-4 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
| Enamine | EN300-239276-0.25g |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
1105192-26-4 | 95% | 0.25g |
$774.0 | 2024-06-19 | |
| Enamine | EN300-239276-0.5g |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
1105192-26-4 | 95% | 0.5g |
$809.0 | 2024-06-19 | |
| Enamine | EN300-239276-1.0g |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
1105192-26-4 | 95% | 1.0g |
$842.0 | 2024-06-19 | |
| Enamine | EN300-239276-2.5g |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
1105192-26-4 | 95% | 2.5g |
$1650.0 | 2024-06-19 | |
| Enamine | EN300-239276-5.0g |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
1105192-26-4 | 95% | 5.0g |
$2443.0 | 2024-06-19 |
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
Research Brief on 5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine (CAS: 1105192-26-4)
5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine (CAS: 1105192-26-4) is a benzothiazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of 5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine, with particular emphasis on its pharmacological properties. Studies have demonstrated that this compound exhibits promising activity against a range of biological targets, including kinases and other enzymes involved in critical cellular pathways. Its ability to modulate these targets suggests potential applications in the treatment of diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.
One of the key findings in the latest research is the compound's selective inhibition of specific kinase isoforms, which could lead to the development of targeted therapies with reduced off-target effects. Structural-activity relationship (SAR) studies have been conducted to identify the molecular determinants of its activity, providing insights into how modifications to the benzothiazole core or the pyridinylmethyl moiety might enhance its potency or selectivity.
In addition to its kinase inhibitory activity, 5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that it can suppress the production of pro-inflammatory cytokines, suggesting a role in modulating immune responses. These findings are particularly relevant given the growing need for novel anti-inflammatory drugs with improved safety profiles.
Further research is needed to fully elucidate the compound's mechanism of action and to evaluate its pharmacokinetic and toxicological properties. However, the current body of evidence supports the continued exploration of 5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine as a promising candidate for drug development. Future studies may focus on optimizing its chemical structure to improve bioavailability and reduce potential side effects, as well as conducting in vivo efficacy studies to validate its therapeutic potential.
In conclusion, 5,7-dimethyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine represents a compelling area of research in the chemical biology and medicinal chemistry fields. Its diverse biological activities and potential applications highlight the importance of continued investigation into its properties and therapeutic utility. As research progresses, this compound may emerge as a valuable tool for understanding disease mechanisms and developing novel treatments.
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